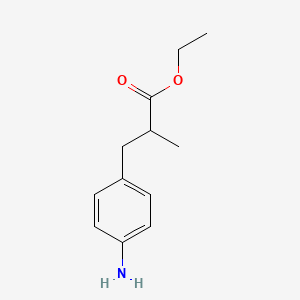

Ethyl 3-(4-aminophenyl)-2-methylpropanoate

Descripción general

Descripción

Ethyl 3-(4-aminophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It features an ethyl ester group attached to a 3-(4-aminophenyl)-2-methylpropanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-aminophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and ethanol are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 3-(4-aminophenyl)-2-methylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-(4-aminophenyl)-2-methylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(4-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.

Methyl 3-(4-aminophenyl)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-(4-aminophenyl)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Ethyl 3-(4-aminophenyl)-2-methylpropanoate is an organic compound notable for its unique structural features, including an amino group and an ethyl ester group. These functional groups contribute to its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure : The molecular formula of this compound is C12H17NO2, with a molecular weight of approximately 205.27 g/mol. The compound consists of an ethyl ester linked to a 4-aminophenyl group, which enhances its biological interactions.

Synthesis : The synthesis typically involves the esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)-2-methylpropanoic acid, which may interact with enzymes and receptors in biological systems.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are required to confirm these effects .

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated efficacy in reducing inflammation and modulating immune responses. For instance, similar derivatives have been evaluated for their potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Cell Line Experiments : In vitro studies using human cell lines have shown that the compound can influence cell proliferation and apoptosis pathways. The presence of the amino group appears to enhance its interaction with cellular receptors involved in these processes .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 3-(4-nitrophenyl)-2-methylpropanoate | Nitro group instead of amino group | Potentially higher reactivity |

| Mthis compound | Methyl ester instead of ethyl ester | Varying solubility characteristics |

| Ethyl 3-(4-aminophenyl)-2-ethylpropanoate | Ethyl group on propanoate backbone | Different pharmacokinetic profiles |

This table highlights how variations in functional groups can affect the biological activity and pharmacokinetics of similar compounds.

Research Applications

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.

- Biological Research : The compound is studied for its interactions with biomolecules, providing insights into drug design and development strategies .

- Industrial Uses : Beyond medicinal applications, it is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Propiedades

IUPAC Name |

ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSORGZZGNQXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677417 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234846-44-6 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.